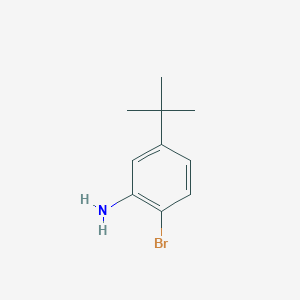

2-Bromo-5-(tert-butyl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-5-tert-butylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN/c1-10(2,3)7-4-5-8(11)9(12)6-7/h4-6H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFHJEGCTVQZAGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50679225 | |

| Record name | 2-Bromo-5-tert-butylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58164-14-0 | |

| Record name | 2-Bromo-5-tert-butylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Bromo-5-(tert-butyl)aniline

Introduction

2-Bromo-5-(tert-butyl)aniline, identified by CAS Number 58164-14-0, is a substituted aniline derivative that serves as a valuable building block in organic synthesis.[1] Its unique substitution pattern, featuring a bromine atom ortho to the amino group and a bulky tert-butyl group in the meta position, offers specific steric and electronic properties. These characteristics make it a key intermediate in the development of pharmaceuticals, agrochemicals, and specialty materials.[2] This guide provides a comprehensive overview of its physicochemical properties, spectroscopic signature, a representative synthetic workflow, and essential safety protocols, designed for researchers and professionals in chemical and drug development.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are crucial for designing reaction conditions, purification strategies, and appropriate storage solutions.

| Property | Value | Source(s) |

| CAS Number | 58164-14-0 | [3][4] |

| Molecular Formula | C₁₀H₁₄BrN | [4] |

| Molecular Weight | 228.13 g/mol | [5][6] |

| Exact Mass | 227.03100 Da | [5] |

| Physical Form | Solid, Semi-solid, or Liquid | [7] |

| Purity | Typically ≥98% | [7] |

| InChI Key | MFHJEGCTVQZAGP-UHFFFAOYSA-N | [7] |

| Storage Conditions | Room temperature, in a dark place under an inert atmosphere. | [7] |

Spectroscopic Characterization

Spectroscopic analysis is fundamental to verifying the identity and purity of a chemical compound. While specific spectra for this exact compound are available through specialized databases, this section outlines the expected characteristics based on its molecular structure.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino (-NH₂) protons, and the tert-butyl protons. The aromatic protons will appear as a set of multiplets in the aromatic region (typically 6.5-7.5 ppm), with their coupling patterns revealing their positions relative to the bromo and amino substituents. The amino protons will likely appear as a broad singlet, and the nine equivalent protons of the tert-butyl group will present as a sharp singlet around 1.3 ppm.

-

¹³C NMR: The carbon NMR spectrum will display ten distinct signals corresponding to each carbon atom in the molecule. The carbons of the tert-butyl group will appear in the aliphatic region, while the six aromatic carbons will be found in the downfield region (typically 110-150 ppm), with their chemical shifts influenced by the attached functional groups.

Infrared (IR) Spectroscopy

The IR spectrum provides critical information about the functional groups present. For this compound, key absorption bands are anticipated:

-

N-H Stretching: Aromatic primary amines typically show two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the -NH₂ group.[10]

-

C-N Stretching: A strong band is expected in the 1250-1360 cm⁻¹ region.

-

C-H Stretching: Signals for aromatic C-H bonds will appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the tert-butyl group will be just below 3000 cm⁻¹.

-

C-Br Stretching: This will be observed in the fingerprint region, typically between 500 and 600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

Electron Ionization (EI-MS): The molecular ion peak (M⁺) would be expected at m/z 227 and 229 with an approximate 1:1 intensity ratio, which is the characteristic isotopic signature of a molecule containing one bromine atom.[11] Key fragmentation would likely involve the loss of a methyl group from the tert-butyl moiety.

Experimental Protocols

Synthesis via Electrophilic Bromination

The synthesis of this compound typically involves the direct bromination of 3-(tert-butyl)aniline. The amino group is a strong activating group, directing the incoming electrophile (bromine) to the ortho and para positions. Due to the steric hindrance from the bulky tert-butyl group, bromination is favored at the less hindered ortho position.

Methodology:

-

Dissolution: Dissolve 3-(tert-butyl)aniline in a suitable solvent like glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.[12]

-

Bromine Addition: Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred aniline solution. The reaction is exothermic and should be kept cool to prevent over-bromination and side reactions.[12]

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Pour the reaction mixture into a large volume of cold water to precipitate the crude product.

-

Neutralization: Carefully neutralize the solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to deprotonate the anilinium salt and precipitate the free amine.

-

Isolation & Washing: Filter the resulting solid product, wash thoroughly with water to remove any inorganic salts, and dry under vacuum.[12]

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of organic compounds. A reverse-phase method is typically employed for aniline derivatives.

Methodology:

-

Sample Preparation: Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL. Dilute further to an appropriate working concentration.

-

Instrumentation:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% formic acid or trifluoroacetic acid to improve peak shape.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to a wavelength where the analyte has strong absorbance (e.g., 254 nm).

-

-

Analysis: Inject the sample and run the gradient program. The purity is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.

Safety and Handling

This compound requires careful handling due to its potential hazards. The following information is derived from its Globally Harmonized System (GHS) classification.

Hazard Statements:

-

H335: May cause respiratory irritation.[1]

Precautionary Statements:

-

P261 & P264: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling.[1][13]

-

P280: Wear protective gloves, eye protection, and face protection.[13]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Handling Recommendations:

-

Work in a well-ventilated area or under a chemical fume hood.[14][15]

-

Use appropriate Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[15][16]

-

Avoid contact with skin, eyes, and clothing.[14]

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.[15]

Conclusion

This compound is a specialized chemical intermediate with well-defined physicochemical and spectroscopic properties. A thorough understanding of its characteristics, coupled with robust synthetic and analytical protocols, is essential for its effective application in research and development. Adherence to strict safety and handling procedures is mandatory to ensure the well-being of laboratory personnel. This guide serves as a foundational resource for scientists working with this versatile compound.

References

-

Arctom. (n.d.). CAS NO. 39775-31-0 | Dimethyl [2,2'-bipyridine]-3,3'-dicarboxylate. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Dimethyl 2,2-Bipyridine-3,3-Dicarboxylate. Retrieved from [Link]

-

Chemsrc. (2025). This compound | CAS#:58164-14-0. Retrieved from [Link]

-

Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET - 2-BROMO ANILINE. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 2-Bromo-5-tert-butylaniline. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-4-(tert-butyl)aniline. Retrieved from [Link]

-

Srini Chem. (n.d.). Overview of 2-Bromo-5-chloroaniline (CAS: 823-57-4). Retrieved from [Link]

-

NIST. (n.d.). 2-Bromo-5-nitroaniline. In NIST Chemistry WebBook. Retrieved from [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

-

PrepChem. (n.d.). Preparation of t-butyl bromoacetate. Retrieved from [Link]

-

Scribd. (n.d.). Synthesis of 2,4,6-Tribromoaniline. Retrieved from [Link]

-

Beyond-Pharma. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-5-(tert-butyl)aniline. Retrieved from [Link]

Sources

- 1. This compound | 58164-14-0 [sigmaaldrich.com]

- 2. srinichem.com [srinichem.com]

- 3. 2-broMo-5-tert-butylaniline | 58164-14-0 [chemicalbook.com]

- 4. 2-Bromo-5-tert-butylaniline [oakwoodchemical.com]

- 5. This compound | CAS#:58164-14-0 | Chemsrc [chemsrc.com]

- 6. 2-Bromo-4-(tert-butyl)aniline | C10H14BrN | CID 238591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 58164-14-0 [sigmaaldrich.com]

- 8. 58164-14-0|this compound|BLD Pharm [bldpharm.com]

- 9. 2-broMo-5-tert-butylaniline(58164-14-0) 1H NMR spectrum [chemicalbook.com]

- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 11. 2-Bromo-5-nitroaniline [webbook.nist.gov]

- 12. scribd.com [scribd.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 15. cdhfinechemical.com [cdhfinechemical.com]

- 16. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 2-Bromo-5-(tert-butyl)aniline (CAS: 58164-14-0)

Introduction

2-Bromo-5-(tert-butyl)aniline is a strategically important substituted aniline that serves as a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring a bulky tert-butyl group and a reactive bromine atom ortho to the amine, makes it a valuable precursor in the development of complex molecular architectures. This guide provides an in-depth exploration of the chemical properties, synthesis, reactivity, and applications of this compound, with a particular focus on its role in the synthesis of pharmacologically active compounds.

Physicochemical and Safety Profile

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective and safe use in a laboratory setting. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 58164-14-0 | [1] |

| Molecular Formula | C₁₀H₁₄BrN | [2] |

| Molecular Weight | 228.13 g/mol | [2] |

| Appearance | Solid, semi-solid, or liquid | [1] |

| Purity | Typically ≥98% | [2] |

| Storage Conditions | Room temperature, in a dark place under an inert atmosphere | [1] |

Safety Information: this compound is classified as a warning-level hazardous substance. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501.[1]

-

GHS Pictogram: GHS07 (Exclamation mark).[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through the electrophilic bromination of 4-tert-butylaniline. The amino group is a strong activating group, directing the incoming electrophile to the ortho and para positions. As the para position is blocked by the tert-butyl group, bromination occurs at one of the ortho positions.

Step-by-Step Protocol for Bromination:

-

Dissolution: Dissolve 4-tert-butylaniline (1 equivalent) in a suitable solvent such as acetic acid or dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution in an ice bath to 0-5 °C.

-

Addition of Brominating Agent: Slowly add a solution of the brominating agent (e.g., bromine in acetic acid or N-bromosuccinimide, 1 equivalent) dropwise to the cooled aniline solution while stirring.

-

Reaction: Allow the reaction to stir at a low temperature for a specified period, monitoring the progress by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, quench the excess bromine with a solution of sodium thiosulfate.

-

Work-up: Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Key Reactions and Applications in Drug Discovery

The synthetic utility of this compound lies in its ability to undergo a variety of cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are instrumental in the construction of C-C and C-N bonds, respectively, which are fundamental transformations in the synthesis of pharmaceutical agents.[3][4]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide.[4] This reaction is widely used to form biaryl structures, which are prevalent in many biologically active molecules. This compound serves as an excellent substrate for this reaction, allowing for the introduction of various aryl and heteroaryl moieties at the 2-position.

Sources

- 1. WO2009046205A1 - Parp inhibitor compounds, compositions and methods of use - Google Patents [patents.google.com]

- 2. WO2017032289A1 - Process for preparing parp inhibitor, crystalline forms, and uses thereof - Google Patents [patents.google.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to the Reactivity and Stability of 2-Bromo-5-(tert-butyl)aniline

Prepared by: Gemini, Senior Application Scientist

Foreword: Understanding a Versatile Synthetic Building Block

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 2-Bromo-5-(tert-butyl)aniline (CAS No: 58164-14-0) has emerged as a particularly valuable intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] Its utility stems from a unique confluence of structural features: a nucleophilic amino group, a strategically positioned bromine atom amenable to cross-coupling, and a bulky tert-butyl group that imparts significant steric influence and modulates solubility.

This guide provides an in-depth analysis of the chemical reactivity and stability of this compound. Moving beyond a mere recitation of facts, we will explore the causality behind its reactivity patterns, offer field-proven experimental protocols, and provide a framework for its safe and effective handling. The insights herein are curated for researchers, scientists, and drug development professionals who leverage such intermediates to drive innovation.

Core Molecular Profile and Physicochemical Properties

The reactivity of this compound is a direct consequence of its electronic and steric properties. The electron-donating amino group activates the aromatic ring towards electrophilic substitution and plays a crucial role in directing metallation. The bromine atom at the ortho-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern C-C and C-N bond formation.[2] The para-tert-butyl group, while sterically demanding, enhances solubility in organic solvents and can be used to sterically tune interactions in the final target molecule.

| Property | Value | Source |

| CAS Number | 58164-14-0 | [3] |

| Molecular Formula | C₁₀H₁₄BrN | [4] |

| Molecular Weight | 228.13 g/mol | [4] |

| Physical Form | Liquid, Solid or Semi-solid | [3][5] |

| Purity | Typically ≥98% | [3][5] |

| InChI Key | MFHJEGCTVQZAGP-UHFFFAOYSA-N | [3] |

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound is dominated by its performance in palladium-catalyzed cross-coupling reactions. The presence of the C-Br bond allows for its participation as an electrophilic partner in a wide array of transformations.

Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a powerful method for constructing biaryl structures by coupling an organohalide with an organoboron species.[6] While ortho-substituted anilines can present challenges, optimized conditions allow for the efficient coupling of this compound. The reaction's success is predicated on a delicate balance of catalyst, ligand, base, and solvent to navigate the catalytic cycle efficiently.[2][7] The unprotected amine can coordinate to the palladium center, sometimes influencing the reaction outcome, but modern ligand systems have largely overcome these challenges.[2]

The mechanism proceeds through a well-established sequence of oxidative addition, transmetalation, and reductive elimination.[6][8]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This protocol is a robust starting point for coupling this compound with a generic arylboronic acid.

-

Inert Atmosphere Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a suitable base such as potassium carbonate (2.0 equiv).

-

Catalyst Addition: Add the palladium catalyst, for example, Pd(dppf)Cl₂ (2-5 mol%), under a positive pressure of nitrogen or argon. The choice of catalyst and ligand is critical and may require screening for optimal results.[2]

-

Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 v/v), via cannula or syringe.

-

Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product via column chromatography on silica gel to yield the desired biaryl product.

Buchwald-Hartwig Amination: Crafting Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of C-N bonds, enabling the synthesis of a vast array of aryl amines.[9][10] this compound serves as an excellent substrate for coupling with a variety of primary and secondary amines. The reaction is catalyzed by a palladium complex, supported by a sterically hindered, electron-rich phosphine ligand, which is crucial for facilitating the catalytic cycle.[11]

The mechanism involves oxidative addition of the aryl bromide to the Pd(0) center, followed by amine coordination, deprotonation by a base, and finally, reductive elimination to furnish the product and regenerate the catalyst.[11][12]

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

This protocol outlines a general procedure for the amination of this compound.

-

Inert Atmosphere Preparation: To an oven-dried Schlenk tube, add a strong, non-nucleophilic base such as sodium tert-butoxide (1.4 equiv).

-

Reagent Addition: Add this compound (1.0 equiv) and the desired amine (1.2 equiv).

-

Catalyst System Addition: In a glovebox or under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., XPhos, 2-4 mol%).[13]

-

Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.

-

Reaction Execution: Seal the tube and heat the mixture to 80-110 °C. Monitor the reaction's progress by LC-MS or GC-MS.

-

Work-up: After cooling to ambient temperature, quench the reaction by carefully adding water. Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over magnesium sulfate, and concentrate. Purify the residue by flash column chromatography to isolate the desired arylamine product.

Stability Profile and Handling Recommendations

Proper storage and handling are critical to maintaining the purity and reactivity of this compound. Like many substituted anilines, it is susceptible to degradation under certain conditions.[14]

| Condition | Stability Assessment | Handling and Storage Recommendations |

| Thermal | Relatively stable at ambient temperatures. Decomposition may occur at elevated temperatures (>200 °C), though specific data for this compound is limited.[14][15] | Store at room temperature.[3] Avoid prolonged heating. |

| Light | Sensitive to light.[14] Prolonged exposure to UV light can lead to photodegradation and the formation of colored by-products, a common trait for aromatic amines. | Store in amber vials or in a dark place to prevent decomposition.[3] |

| Air/Oxidation | Susceptible to oxidation. The aniline moiety can be oxidized over time, leading to discoloration (often turning brown or purple) and impurity formation.[16] | Store under an inert atmosphere (e.g., nitrogen or argon).[3] Keep containers tightly sealed. |

| Acids | Unstable in strong acids, where it will form the corresponding anilinium salt. This protonation deactivates the ring towards many reactions. | Avoid contact with strong acids unless salt formation is intended. |

| Bases | Generally stable in the presence of common organic and inorganic bases used in synthesis. | Compatible with bases typically used in cross-coupling reactions (e.g., carbonates, phosphates, alkoxides). |

Safe Handling and Personal Protective Equipment (PPE)

This compound is classified as a warning-level hazard, causing skin and serious eye irritation.[3]

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[17]

-

Personal Protective Equipment: Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[18]

-

Handling: Avoid contact with skin and eyes.[17] Wash hands thoroughly after handling. In case of contact, wash the affected area with plenty of water.[18]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[17]

Conclusion

This compound is a strategically designed building block whose value is defined by the interplay of its functional groups. Its participation in robust and scalable reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination makes it a cornerstone for constructing complex molecules in pharmaceutical and materials science discovery. A thorough understanding of its reactivity, coupled with an appreciation for its stability limitations and proper handling procedures, is essential for any scientist aiming to unlock its full synthetic potential.

References

- This compound | 58164-14-0. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh95e08230]

- This compound | CAS#:58164-14-0. Chemsrc. [URL: https://www.chemsrc.com/en/cas/58164-14-0_1201556.html]

- A kinetic analysis of thermal decomposition of ortho-substituted polyaniline derivatives. Polymer Bulletin. [URL: https://link.springer.com/article/10.1007/s00289-023-04873-1]

- 2-BROMO-4-TERT-BUTYLANILINE SDS, 103273-01-4 Safety Data Sheets. ECHEMI. [URL: https://www.echemi.com/sds/2-bromo-4-tert-butylaniline-cas103273-01-4.html]

- Technical Support Center: Optimizing Buchwald-Hartwig Reactions for 2-Bromo-5-(trifluoromethyl)aniline. Benchchem. [URL: https://www.benchchem.com/blog/technical-support-center-optimizing-buchwald-hartwig-reactions-for-2-bromo-5-trifluoromethylaniline/]

- 2-broMo-5-tert-butylaniline | 58164-14-0. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB82531655.htm]

- 4-Bromoaniline: properties, applications and safety. ChemicalBook. [URL: https://www.chemicalbook.

- Buchwald–Hartwig amination. Wikipedia. [URL: https://en.wikipedia.

- Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Data. [URL: https://organicchemistrydata.

- Suzuki reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Suzuki_reaction]

- 4-Bromoaniline (C₆H₆BrN) Stability Study. Liskon Biological. [URL: https://www.liskonbio.com/news/4-bromoaniline-c6h6brn-stability-study-834926.html]

- A Comparative Guide to the Thermal Stability of Aniline Phosphate and Its Derivatives. Benchchem. [URL: https://www.benchchem.

- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [URL: https://www.organic-chemistry.

- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11585724/]

- SAFETY DATA SHEET - 2-Bromo-4-(tert-butyl)aniline. TCI Chemicals. [URL: https://www.tcichemicals.com/BE/en/assets/sds/B5325_E_2_00.pdf]

- Kinetics of oxidation of p-bromoaniline by chromic acid. ResearchGate. [URL: https://www.researchgate.

- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [URL: https://www.youtube.

- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d4ra03725a]

- Suzuki Coupling. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]

- 2-Bromo-5-tert-butylaniline. Oakwood Chemical. [URL: https://oakwoodchemical.com/Products.aspx?

- 2-Bromo-5-tert-butylaniline. CymitQuimica. [URL: https://www.cymitquimica.com/en/organic-halides/2-bromo-5-tert-butylaniline-58164-14-0]

- 4-Bromoaniline: Properties, Applications, Safety & Insights. Ketone Pharma. [URL: https://www.ketonepharma.

- Potential energy surfaces of substituted anilines: Conformational energies, deuteration effects, internal rotation, and torsional motion. Bernstein Group. [URL: https://bernsteingroup.chemistry.colostate.edu/wp-content/uploads/2021/03/123_JCP_97_7889_1992.pdf]

- 4-Bromoaniline | BrC6H4NH2 | CID 7807. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromoaniline]

Sources

- 1. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]

- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 58164-14-0 [sigmaaldrich.com]

- 4. 2-Bromo-5-tert-butylaniline [oakwoodchemical.com]

- 5. 2-Bromo-5-tert-butylaniline | CymitQuimica [cymitquimica.com]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 11. m.youtube.com [m.youtube.com]

- 12. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 13. benchchem.com [benchchem.com]

- 14. 4-Bromoaniline (C₆H₆BrN) Stability Study - LISKON [liskonchem.com]

- 15. benchchem.com [benchchem.com]

- 16. 4-Bromoaniline | BrC6H4NH2 | CID 7807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. echemi.com [echemi.com]

- 18. tcichemicals.com [tcichemicals.com]

The Strategic Utility of 2-Bromo-5-(tert-butyl)aniline in Modern Organic Synthesis: A Technical Guide

Introduction: Unveiling a Versatile Synthetic Building Block

In the landscape of modern organic chemistry, the rational design and synthesis of complex molecules, particularly for pharmaceutical and materials science applications, hinge on the availability of versatile and strategically functionalized building blocks. 2-Bromo-5-(tert-butyl)aniline emerges as a key intermediate, offering a unique combination of steric and electronic properties that chemists can exploit to construct intricate molecular architectures. This technical guide provides an in-depth exploration of this compound as a synthetic tool, from its own synthesis to its application in cornerstone C-C and C-N bond-forming reactions, and its utility in the construction of valuable heterocyclic scaffolds.

The strategic placement of a bromine atom ortho to the amino group, coupled with a sterically demanding tert-butyl group in the meta-position, endows this molecule with a distinct reactivity profile. The bromine atom serves as a versatile handle for a myriad of cross-coupling reactions, while the tert-butyl group provides steric bulk that can influence regioselectivity and modulate the physicochemical properties of the resulting products, such as solubility and solid-state packing. The amino group itself offers a nucleophilic center and a directing group for various transformations. This guide will delve into the practical applications of these features, providing researchers, scientists, and drug development professionals with actionable insights and detailed experimental protocols.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective and safe use in the laboratory. The key properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 58164-14-0 | [1][2][3][4] |

| Molecular Formula | C₁₀H₁₄BrN | [1][2] |

| Molecular Weight | 228.13 g/mol | [1][2] |

| Appearance | Colorless to yellow or brown solid or liquid | [2] |

| Purity | Typically ≥97% | [3] |

| Storage | Store in a cool, dry, dark place under an inert atmosphere. | [2] |

Safety Information:

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2] All manipulations should be performed in a well-ventilated fume hood.

Synthesis of this compound: A Practical Approach

The availability of a reliable synthetic route to this compound is crucial for its widespread application. A common and effective method involves the regioselective bromination of 4-tert-butylaniline. The directing effect of the amino group favors substitution at the ortho and para positions. By carefully controlling the reaction conditions, selective mono-bromination at the ortho position can be achieved.

Experimental Protocol: Bromination of 4-tert-Butylaniline

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

-

4-tert-Butylaniline

-

N-Bromosuccinimide (NBS)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for elution

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-tert-butylaniline (1.0 equivalent) in dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add N-Bromosuccinimide (1.0 equivalent) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure this compound.

Core Applications in Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a powerful method for the synthesis of biaryl compounds, which are prevalent structures in many pharmaceuticals and organic materials.[5] this compound can be efficiently coupled with a variety of arylboronic acids or their esters to yield substituted 2-amino-5-tert-butylbiphenyls.[6][7]

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) complex.

-

Transmetalation: The aryl group from the boronic acid derivative is transferred to the palladium center, typically facilitated by a base.

-

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

This protocol describes the coupling of this compound with 4-methoxyphenylboronic acid.

Materials:

-

This compound

-

4-Methoxyphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

A suitable phosphine ligand (e.g., SPhos, XPhos) if using Pd(OAc)₂

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

Anhydrous 1,4-dioxane and water (e.g., 4:1 mixture)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To an oven-dried Schlenk flask, add this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%). If using a Pd(II) source, also add the phosphine ligand (e.g., SPhos, 0.10 mmol, 10 mol%).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent mixture (e.g., 5 mL of 1,4-dioxane/water 4:1) via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Expected Yield: Based on similar reactions with unprotected ortho-bromoanilines, yields in the range of 80-95% can be expected.[1]

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed reaction for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines.[8][9] this compound can be coupled with various primary and secondary amines to produce N-substituted derivatives.

The catalytic cycle for the Buchwald-Hartwig amination is similar to the Suzuki-Miyaura coupling, with the key difference being the nature of the nucleophile.[8]

-

Oxidative Addition: Pd(0) inserts into the C-Br bond of this compound.

-

Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.

-

Reductive Elimination: The desired N-arylated product is formed, and the Pd(0) catalyst is regenerated.

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

This protocol details the coupling of this compound with N-methylaniline.

Materials:

-

This compound

-

N-methylaniline

-

Palladium(II) acetate (Pd(OAc)₂) or a palladium precatalyst (e.g., G3-XPhos)

-

A bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos)

-

Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS)

-

Anhydrous and degassed toluene or 1,4-dioxane

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and the base (e.g., NaOtBu, 1.4 mmol).

-

Add this compound (1.0 mmol) and N-methylaniline (1.2 mmol) to the tube.

-

Add the anhydrous, degassed solvent (e.g., 5 mL of toluene).

-

Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or GC-MS.

-

After cooling, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Expected Yield: Yields for Buchwald-Hartwig aminations are typically good to excellent, often exceeding 80%.

Advanced Applications: Synthesis of Carbazole Derivatives

Carbazole and its derivatives are an important class of nitrogen-containing heterocycles with diverse biological activities and applications in materials science. The biaryl amines synthesized from this compound via Suzuki-Miyaura coupling are excellent precursors for the synthesis of substituted carbazoles through intramolecular C-H amination or cyclization reactions.

Synthetic Strategy: From Biaryl Amine to Carbazole

The synthesis of a carbazole from a 2-aminobiphenyl derivative typically involves an intramolecular cyclization that forms a new C-N bond. This can be achieved through various methods, including palladium-catalyzed C-H activation/amination.

This protocol outlines a general procedure for the cyclization of a 2-amino-5-tert-butylbiphenyl derivative to the corresponding carbazole.

Materials:

-

2-Amino-5-tert-butylbiphenyl derivative (from Suzuki-Miyaura coupling)

-

Palladium(II) acetate (Pd(OAc)₂)

-

An oxidant (e.g., benzoquinone, oxygen)

-

An acid (e.g., acetic acid, trifluoroacetic acid)

-

A high-boiling point solvent (e.g., dimethylformamide (DMF), dimethyl sulfoxide (DMSO))

Procedure:

-

In a reaction vessel, dissolve the 2-amino-5-tert-butylbiphenyl derivative (1.0 equiv) in the chosen solvent.

-

Add Pd(OAc)₂ (5-10 mol%), the oxidant (e.g., benzoquinone, 2.0 equiv), and the acid (e.g., acetic acid, as co-solvent or additive).

-

Heat the reaction mixture to 100-140 °C and stir for 12-48 hours under an air or oxygen atmosphere. Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture and dilute it with an organic solvent.

-

Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

-

Filter and concentrate the solution.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired carbazole derivative.

Caption: Synthetic workflow from this compound to substituted carbazoles.

Conclusion and Future Outlook

This compound has proven to be a highly valuable and versatile building block in organic synthesis. Its unique substitution pattern allows for the efficient and strategic construction of complex molecular frameworks through well-established and reliable palladium-catalyzed cross-coupling reactions. This guide has provided a comprehensive overview of its synthesis, key applications in Suzuki-Miyaura and Buchwald-Hartwig reactions, and its utility in the synthesis of carbazole derivatives, complete with detailed experimental protocols and mechanistic insights.

The continued development of novel catalysts and reaction methodologies will undoubtedly further expand the synthetic utility of this compound. Its application in the synthesis of novel pharmaceutical candidates, functional materials, and agrochemicals is expected to grow, solidifying its position as a cornerstone intermediate for innovation in chemical synthesis. As researchers continue to push the boundaries of molecular design, the strategic deployment of building blocks like this compound will remain a critical enabler of progress.

References

-

Supporting Information for "A general palladium-catalysed synthesis of 2-substituted and 2,5-disubstituted phenols from aryl halides". The Royal Society of Chemistry. [Link]

-

Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health. [Link]

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. eLife. [Link]

-

Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [Link]

-

Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

-

Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health. [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. Metin Balci. [Link]

-

Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. MDPI. [Link]

-

Suzuki-Miyaura Reaction of 2-Haloaniline with 4-Methoxyphenylboronic Acid. ResearchGate. [Link]

-

2-Bromo-4-(tert-butyl)aniline | C10H14BrN | CID 238591. PubChem. [Link]

-

Synthesis of 4-tert.-butylaniline. PrepChem.com. [Link]

-

tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. National Institutes of Health. [Link]

-

2,3,6,7-Tetrabromo-9-butyl-9H-carbazole. ResearchGate. [Link]

Sources

- 1. This compound | CAS#:58164-14-0 | Chemsrc [chemsrc.com]

- 2. This compound | 58164-14-0 [sigmaaldrich.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. This compound | 58164-14-0 [sigmaaldrich.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to 2-Bromo-5-(tert-butyl)aniline for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide offers an in-depth exploration of 2-Bromo-5-(tert-butyl)aniline, a pivotal chemical intermediate in contemporary organic synthesis, with a particular focus on its applications within the pharmaceutical landscape. This document provides a comprehensive analysis of its commercial availability, including a comparative overview of leading suppliers and typical purity specifications. Furthermore, this guide presents detailed, field-proven methodologies for the synthesis and purification of this compound, elucidating the chemical principles that underpin these protocols. The guide also delves into the compound's reactivity and its strategic application in the design and synthesis of targeted therapeutics, most notably kinase inhibitors. Finally, essential safety, handling, and storage protocols are outlined to ensure its responsible use in a laboratory setting. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals, enabling them to proficiently source, manage, and utilize this versatile synthetic building block.

The Strategic Importance of this compound in Modern Synthesis

This compound is a strategically important substituted aniline that serves as a versatile scaffold in the synthesis of complex organic molecules. Its chemical architecture, characterized by a bromine atom and a sterically demanding tert-butyl group positioned on the aniline ring, provides a unique confluence of reactivity and selectivity. The bromine atom acts as a versatile synthetic handle, readily participating in a wide array of cross-coupling reactions, including but not limited to Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This facilitates the facile introduction of diverse molecular fragments, enabling the rapid generation of compound libraries for screening purposes.

The tert-butyl group, in turn, exerts significant steric influence, which can be leveraged to direct the regioselectivity of subsequent chemical transformations. Furthermore, the lipophilic nature of the tert-butyl group can be exploited to modulate the physicochemical properties of derivative compounds, often enhancing their solubility in organic media and improving their pharmacokinetic profiles in drug candidates. This synergistic interplay of functionality and sterics makes this compound a highly sought-after precursor for the synthesis of high-value compounds, particularly in the realm of medicinal chemistry.

Commercial Availability and Supplier Analysis

The accessibility of high-purity starting materials is a cornerstone of successful research and development endeavors. This compound is readily available from a multitude of chemical suppliers, catering to a wide range of needs from small-scale academic research to large-scale industrial manufacturing. A comparative analysis of the offerings from prominent suppliers is presented below to aid in the procurement process. It is imperative that researchers meticulously review the Certificate of Analysis (CoA) from any supplier to confirm that the purity and impurity profiles meet the stringent requirements of their intended application.

Table 1: Comparative Analysis of Commercial Suppliers for this compound

| Supplier | Product Number | Purity Specification | Available Quantities | CAS Number |

| Sigma-Aldrich | 733083 | 98%[1] | 1g, 5g, 25g | 58164-14-0[1] |

| Oakwood Chemical | 037728 | Not specified | 250mg and larger | 58164-14-0[2] |

| Cymit Quimica | IN-DA00EKCS | 98%[3] | 1g, 5g, 25g, 100g | 58164-14-0[3] |

| ChemicalBook | CB7340854 | 97%-99% | Bulk quantities | 58164-14-0[4] |

| Beyond-Pharma | Not specified | Not specified | Not specified | 58164-14-0[5] |

Note: The information provided in this table is for guidance purposes only and is subject to change. Please verify all details directly with the supplier before placing an order.

Sourcing and Qualification Workflow:

Sources

- 1. This compound | 58164-14-0 [sigmaaldrich.com]

- 2. 2-Bromo-5-tert-butylaniline [oakwoodchemical.com]

- 3. 2-Bromo-5-tert-butylaniline | CymitQuimica [cymitquimica.com]

- 4. 2-broMo-5-tert-butylaniline | 58164-14-0 [chemicalbook.com]

- 5. 2-Bromo-5-(tert-butyl)aniline_BEYOND Pharmaceutical Co.,Ltd. [beyond-pharma.com]

Methodological & Application

Application Notes: A Field-Proven Protocol for the Suzuki-Miyaura Coupling of 2-Bromo-5-(tert-butyl)aniline

Introduction: Navigating Steric Challenges in Biaryl Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its reliability in forging carbon-carbon bonds to construct biaryl motifs.[1][2] These structures are cornerstones in the development of pharmaceuticals, agrochemicals, and advanced materials.[3][4] This application note provides a detailed protocol and expert insights for a particularly challenging substrate class: sterically hindered ortho-substituted anilines, exemplified by 2-Bromo-5-(tert-butyl)aniline.

The coupling of this compound presents a classic synthetic hurdle. The bulky tert-butyl group, combined with the bromine atom positioned ortho to the unprotected aniline, creates significant steric congestion around the reaction center. Furthermore, the presence of the free amine (-NH₂) can potentially interfere with the catalyst.[5][6] Overcoming these challenges requires a carefully optimized protocol that goes beyond standard conditions. This guide is designed for researchers, scientists, and drug development professionals, offering a robust methodology grounded in a deep understanding of the reaction mechanism and the causality behind each experimental choice.

The Engine of the Reaction: Understanding the Suzuki-Miyaura Catalytic Cycle

At its core, the Suzuki-Miyaura reaction is a three-stage catalytic cycle driven by a palladium catalyst.[7][8] A grasp of this mechanism is essential for rational troubleshooting and optimization.

-

Oxidative Addition: The active Pd(0) catalyst inserts itself into the carbon-bromine bond of the this compound. This is often the rate-limiting step, especially with sterically hindered or electron-rich aryl halides.[1][8]

-

Transmetalation: The organic group from the organoboron reagent (e.g., a phenylboronic acid) is transferred to the palladium(II) complex. This crucial step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[9][10][11]

-

Reductive Elimination: The two organic partners on the palladium center couple to form the new C-C bond of the biaryl product, regenerating the catalytically active Pd(0) species, which re-enters the cycle.[7][9]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Parameter Selection for Hindered Substrates

Standard Suzuki-Miyaura conditions often fail for substrates like this compound. Success hinges on the strategic selection of four key components:

-

Palladium Catalyst & Ligand System: For sterically demanding couplings, the ligand is paramount. Bulky and electron-rich phosphine ligands, such as the Buchwald biarylphosphines (e.g., SPhos, XPhos), or N-Heterocyclic Carbenes (NHCs), are essential.[12][13][14] These ligands stabilize the Pd(0) center, promote the difficult oxidative addition step, and accelerate the final reductive elimination.[9][15] Using a pre-formed catalyst (a "precatalyst") that readily generates the active Pd(0) species can improve reproducibility.

-

Base Selection: The base activates the boronic acid for transmetalation.[11] While common bases like sodium or potassium carbonate can be effective, challenging couplings often benefit from stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1][11] These bases have good solubility in the mixed solvent systems typically used and are effective at promoting the formation of the reactive boronate species.

-

Organoboron Reagent: While boronic acids are common, they can be susceptible to decomposition via protodeboronation, especially at elevated temperatures.[16][17] Using more stable boronic esters, such as pinacol esters (Bpin), can mitigate this side reaction and lead to higher yields.[18]

-

Solvent System: Aprotic polar solvents are standard. A mixture of an organic solvent like 1,4-dioxane, 2-methyltetrahydrofuran (2-MeTHF), or toluene with water is frequently employed.[16][19] The water helps to dissolve the inorganic base, while the organic solvent solubilizes the substrates and catalyst complex. Recent studies have shown 2-MeTHF to be a particularly effective solvent for couplings of unprotected anilines.[20]

Detailed Experimental Protocol

This protocol is optimized for the coupling of this compound with a generic arylboronic acid or pinacol ester.

Materials & Reagents

| Reagent | M.W. ( g/mol ) | Equivalents | Amount (for 1 mmol scale) |

| This compound | 228.14 | 1.0 | 228 mg |

| Arylboronic Acid / Pinacol Ester | Varies | 1.2 | 1.2 mmol |

| Pd₂(dba)₃ (Palladium Precatalyst) | 915.72 | 0.02 | 18.3 mg (2 mol % Pd) |

| SPhos (Ligand) | 410.53 | 0.08 | 32.8 mg (8 mol %) |

| Potassium Phosphate (K₃PO₄), anhydrous | 212.27 | 2.0 | 425 mg |

| 2-Methyltetrahydrofuran (2-MeTHF) | - | - | 8 mL |

| Degassed Water | - | - | 2 mL |

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.

Step-by-Step Methodology

-

Vessel Preparation: Place a magnetic stir bar into a 25 mL Schlenk tube. Dry the tube in an oven at 120 °C for at least 4 hours (or flame-dry under vacuum) and allow it to cool to room temperature under a high vacuum.

-

Inerting the Atmosphere: Backfill the cooled Schlenk tube with an inert gas (Argon or Nitrogen). Evacuate and backfill the tube a total of three times to ensure a completely oxygen-free atmosphere.

-

Addition of Solid Reagents: Under a positive flow of inert gas, quickly add this compound (1.0 eq), the arylboronic acid or ester (1.2 eq), anhydrous K₃PO₄ (2.0 eq), Pd₂(dba)₃ (0.02 eq), and SPhos (0.08 eq).

-

Solvent Addition: Degas the 2-MeTHF and water by bubbling Argon through them for at least 20 minutes. Using syringes, add the degassed 2-MeTHF (8 mL) and water (2 mL) to the Schlenk tube.

-

Reaction Execution: Securely seal the Schlenk tube with its Teflon screw cap. Place the tube into a preheated oil bath at 90-100 °C and stir vigorously. The reaction mixture will typically turn dark brown or black.

-

Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Aqueous Work-up: Once the starting material is consumed, remove the reaction from the heat and allow it to cool to room temperature. Add deionized water (15 mL) and ethyl acetate (20 mL). Transfer the mixture to a separatory funnel, shake well, and separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

-

Isolation: Combine the organic extracts and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[7]

-

Purification: The resulting crude residue can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

Optimization & Troubleshooting

If the initial reaction provides a low yield, systematic optimization is key. The following table provides a logical framework for troubleshooting.

| Parameter | Standard Condition | Alternative 1 (More Forcing) | Alternative 2 (Milder/Different) | Rationale for Change |

| Catalyst/Ligand | Pd₂(dba)₃ / SPhos | CataCXium A Pd G3 | Pd(PPh₃)₄ | CataCXium palladacycles have shown unique reactivity for ortho-bromoanilines.[20] Pd(PPh₃)₄ is a classic but less active choice for hindered systems. |

| Base | K₃PO₄ | Cs₂CO₃ | K₂CO₃ | Cesium carbonate offers better solubility and can be more effective in difficult couplings.[11] K₂CO₃ is a milder, standard alternative. |

| Solvent | 2-MeTHF / H₂O | Dioxane / H₂O | Toluene / H₂O | Dioxane is a traditional and effective solvent for Suzuki couplings.[16] Toluene allows for higher reaction temperatures if needed. |

| Temperature | 90-100 °C | 110 °C (Toluene) | 80 °C | Increased temperature can overcome the activation energy barrier for oxidative addition. Lower temperature may reduce side reactions. |

Common Pitfalls:

-

Protodeboronation: If you observe significant formation of the arene corresponding to your boronic acid, this side reaction is occurring. Using a pinacol boronic ester instead of a boronic acid and ensuring strictly anhydrous conditions (if possible with a base like KF) can help.[10][16]

-

Homocoupling: The formation of a biaryl from two molecules of the boronic acid reagent can occur. This is often minimized by ensuring a thoroughly deoxygenated reaction environment and using bulky ligands that disfavor this pathway.[17]

-

Low Conversion: This is the most common issue with hindered substrates. The primary solution is to screen more active catalyst/ligand systems (e.g., other Buchwald ligands, NHC-based catalysts) and increase the temperature.[21][22]

Conclusion

The Suzuki-Miyaura coupling of sterically encumbered substrates like this compound is a challenging but achievable transformation. Success is not found in a single "magic bullet" condition, but rather in a rational approach that leverages a mechanistic understanding to select the appropriate combination of a highly active catalyst system, an effective base, and an optimal solvent. The protocol detailed herein provides a robust and field-proven starting point, empowering researchers to efficiently synthesize complex biaryl anilines for applications across the chemical sciences.

References

- 1. wwjmrd.com [wwjmrd.com]

- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. home.sandiego.edu [home.sandiego.edu]

- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. benchchem.com [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]

- 15. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 16. Yoneda Labs [yonedalabs.com]

- 17. reddit.com [reddit.com]

- 18. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. pubs.rsc.org [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

Introduction: Navigating the Synthesis of Sterically Hindered Anilines

An In-Depth Guide to the Buchwald-Hartwig Amination of 2-Bromo-5-(tert-butyl)aniline: Conditions, Protocols, and Mechanistic Insights

The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[3]

This guide focuses on a particularly instructive substrate: this compound. The synthesis of its derivatives presents a classic challenge, combining two key features that can impede the reaction:

-

Steric Hindrance: The bromo group is positioned ortho to a primary amine, and a bulky tert-butyl group is also present on the aromatic ring. This steric congestion can hinder the approach of the catalyst and the coupling partner.[4]

-

Electronic Properties: The presence of the electron-donating amine group makes the aryl bromide relatively electron-rich, which can slow the initial, often rate-determining, oxidative addition step of the catalytic cycle.[5]

Mastering the amination of this substrate requires a nuanced understanding of the interplay between catalyst, ligand, base, and solvent. This document, intended for researchers and drug development professionals, provides a detailed exploration of these parameters, a robust experimental protocol, and the mechanistic rationale behind each choice.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) active species.[6][7] The fundamental transformation involves the oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine, deprotonation to form a palladium-amido intermediate, and finally, reductive elimination to yield the desired C-N coupled product and regenerate the Pd(0) catalyst.[6][8]

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Optimizing Reaction Parameters: A Scientist's Guide

Success with a challenging substrate like this compound hinges on the rational selection of each reaction component. The following sections dissect the critical parameters and provide evidence-based recommendations.

The Palladium Precatalyst: Ensuring a Smooth Ignition

While simple palladium salts like Pd(OAc)₂ or Pd₂(dba)₃ can be used, they require in situ reduction to the active Pd(0) species, which can sometimes be inefficient or lead to irreproducible results.[8][9] For challenging substrates, modern palladium precatalysts are highly recommended.[5]

-

Expert Recommendation: Employ a well-defined palladium precatalyst, such as a G3 or G4 palladacycle. These complexes generate the active L-Pd(0) catalyst cleanly and efficiently, often allowing for lower catalyst loadings and providing more consistent outcomes.[5]

Ligand Selection: The Key to Unlocking Reactivity

The choice of phosphine ligand is arguably the most critical factor for overcoming the steric and electronic hurdles presented by this compound. The ligand's role is to stabilize the palladium center, promote the oxidative addition, and facilitate the final reductive elimination step.[1]

-

Expertise & Experience: For sterically hindered and electron-rich aryl bromides, bulky, electron-rich dialkylbiaryl phosphine ligands are the gold standard.[4][5][9] These ligands favor the formation of a highly reactive, monoligated Pd(0) species that can readily access the congested reaction site.

-

Recommended Ligands:

The Base: Driving the Deprotonation

The base is essential for deprotonating the amine (or the palladium-amine complex), which is a prerequisite for the formation of the C-N bond via reductive elimination.[6][11] The choice of base is a trade-off between reactivity and functional group compatibility.

-

Strong Bases (Alkoxides): Sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are highly effective and often the first choice for difficult couplings. Their strength drives the reaction forward efficiently.[5]

-

Weaker Bases (Carbonates/Phosphates): Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are milder alternatives. They are preferable when the substrate contains base-sensitive functional groups, though they may require higher reaction temperatures or longer times to achieve full conversion.[5]

The Solvent: Creating the Right Environment

The solvent must solubilize all reaction components and is known to influence catalyst stability and reaction rates.[12][13]

-

Common Choices: Anhydrous, aprotic solvents are standard. Toluene and 1,4-dioxane are the most frequently used and reliable options.[6]

-

Critical Consideration: The solvent must be rigorously dried and degassed (e.g., via sparging with argon or nitrogen). Oxygen and water can deactivate the palladium catalyst, leading to failed reactions.[14]

Comparative Data: Recommended Starting Conditions

The following table summarizes a robust set of starting conditions for the amination of this compound. This serves as an excellent baseline for further optimization.

| Parameter | Recommended Condition | Rationale & Comments |

| Aryl Halide | This compound | 1.0 equivalent |

| Amine | Coupling Partner | 1.1–1.5 equivalents. A slight excess is used to drive the reaction. |

| Pd Precatalyst | XPhos Pd G3 or RuPhos Pd G3 | 1–2 mol%. Precatalysts ensure reliable activation.[5][9] |

| Base | NaOtBu | 1.4–2.0 equivalents. A strong base is effective for this hindered system.[5] |

| Solvent | Toluene or 1,4-Dioxane | Anhydrous and degassed.[14] |

| Temperature | 90–110 °C | A typical temperature range for these couplings.[6][14] |

| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent catalyst deactivation. |

Experimental Workflow and Protocol

This section provides a detailed, step-by-step guide for performing the Buchwald-Hartwig amination.

Caption: A step-by-step workflow for the Buchwald-Hartwig amination.

Detailed Protocol

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Amine coupling partner (1.2 mmol, 1.2 equiv)

-

Palladium Precatalyst (e.g., RuPhos Pd G3, 0.02 mmol, 2 mol%)

-

Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)

-

Anhydrous Toluene (5 mL)

-

Oven-dried Schlenk flask or sealed vial with a magnetic stir bar

-

Inert atmosphere supply (Argon or Nitrogen)

Procedure:

-

Inert Atmosphere Setup: Place the Schlenk flask under an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.

-

Addition of Solids: Under a positive pressure of inert gas, add the palladium precatalyst, sodium tert-butoxide, and this compound to the flask. The base should be weighed and handled quickly in a glovebox or under a strong stream of inert gas due to its hygroscopic nature.

-

Addition of Liquids: Add the amine coupling partner (if liquid) via syringe, followed by the anhydrous toluene.

-

Reaction: Seal the flask and place it in a preheated oil bath at 100 °C. Stir the mixture vigorously.

-

Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert conditions) and analyzing them by TLC or LC-MS.

-

Workup: Once the reaction is complete (typically 2-24 hours), cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to obtain the desired product.

Troubleshooting Common Issues

-

Low or No Conversion: This is the most common issue.

-

Check Inert Conditions: Ensure the solvent was anhydrous and the reaction was free of oxygen.

-

Screen Parameters: The ligand-base combination is paramount. If one ligand fails, screen another (e.g., switch from XPhos to BrettPhos). Consider using a stronger base or increasing the temperature.[14]

-

-

Formation of Side Products:

Conclusion

The Buchwald-Hartwig amination of this compound is a challenging yet achievable transformation that underscores the power of modern cross-coupling chemistry. Success relies on a deliberate and informed choice of reaction components. By employing advanced palladium precatalysts with sterically demanding biaryl phosphine ligands, a suitable strong base, and rigorous anhydrous, anaerobic techniques, researchers can efficiently construct sterically congested C-N bonds, opening avenues to novel molecules in pharmaceutical and materials science discovery.

References

-

Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia. [Link]

-

Singleton, J. L., & Carrow, B. P. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 11(1), 163-174. [Link]

-

Singleton, J. L., & Carrow, B. P. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

-

NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

-

Tjerkstra, E., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961-11969. [Link]

-

Tjerkstra, E., et al. (2014). Role of the base in Buchwald-Hartwig amination. PubMed. [Link]

-

Tjerkstra, E., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]

-

Valente, C., et al. (2010). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. [Link]

-

ACS Green Chemistry Institute. (n.d.). Use of base metals in Buchwald-Hartwig coupling. American Chemical Society. [Link]

-

Vantourout, J. C., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. [Link]

-

Vantourout, J. C., et al. (2017). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. PMC. [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

Chen, J., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. [Link]

-

Royal Society of Chemistry. (2023). Synthetic Methods for Primary Anilines. [Link]

-

Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

-

Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. ResearchGate. [Link]

-

ACS Green Chemistry Institute. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. American Chemical Society. [Link]

-

Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

-

Kashani, S. K., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

-

ResearchGate. (2016). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

-

Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. [Link]

-

Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. York Research Database. [Link]

-

ResearchGate. (n.d.). Optimization of the Conditions for the Reaction of 2-Bromo. [Link]

-

Mondal, S., & Ghorai, M. K. (2022). Access to Biaryls via Anilide C–N Bond Activation through Photocatalytic Radical Truce–Smiles Rearrangement. Organic Letters. [Link]

-

Tani, T., et al. (2021). Mechanochemical Buchwald–Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines. ACS Publications. [Link]

-

Ghosh, A., et al. (2023). Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive. ACS Catalysis. [Link]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. books.rsc.org [books.rsc.org]

- 3. research.rug.nl [research.rug.nl]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 8. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

The Strategic Utility of 2-Bromo-5-(tert-butyl)aniline in the Synthesis of Pharmaceutical Intermediates: A Detailed Guide for Researchers

Introduction: The Versatility of a Substituted Aniline in Modern Drug Discovery